molecular formula C30H33N3O3 B3045072 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 1018125-58-0

4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B3045072
CAS No.: 1018125-58-0
M. Wt: 483.6
InChI Key: CLDRCHAUTUBXGP-UHFFFAOYSA-N
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Description

4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzodiazole, phenoxy, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole core, followed by the introduction of the phenoxy and pyrrolidinone groups through various coupling reactions. Key reagents and catalysts used in these steps include palladium catalysts for coupling reactions, and bases such as potassium carbonate for deprotonation steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzodiazole or pyrrolidinone rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one may exhibit pharmacological activity. It could be investigated for its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals. Its structural properties may also make it suitable for use in polymer chemistry or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-hydroxypropan-2-yl)phenyl ethanone
  • 1-(4-propan-2-ylphenyl)ethanone
  • 4-(2-hydroxyethoxy)-2-methylpropiophenone

Uniqueness

What sets 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one apart from similar compounds is its unique combination of functional groups and structural motifs

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O3/c1-20(2)22-11-13-26(14-12-22)36-19-25(34)18-33-28-10-5-4-9-27(28)31-30(33)23-16-29(35)32(17-23)24-8-6-7-21(3)15-24/h4-15,20,23,25,34H,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDRCHAUTUBXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801109219
Record name 4-[1-[2-Hydroxy-3-[4-(1-methylethyl)phenoxy]propyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018125-58-0
Record name 4-[1-[2-Hydroxy-3-[4-(1-methylethyl)phenoxy]propyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018125-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-[2-Hydroxy-3-[4-(1-methylethyl)phenoxy]propyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
Reactant of Route 3
4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
Reactant of Route 5
4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
Reactant of Route 6
4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one

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